7-chloro-6-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound characterized by a fused pyrrole and pyridine ring system. It features a chlorine atom at the seventh position and a methyl group at the sixth position. This unique structure contributes to its potential applications in medicinal chemistry, particularly as a scaffold for the development of therapeutic agents targeting various biological pathways.
Research indicates that 7-chloro-6-methyl-1H-pyrrolo[3,2-b]pyridine exhibits significant biological activity, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). It has been shown to inhibit the proliferation of cancer cells by targeting FGFR signaling pathways. The compound acts as a hinge binder, forming specific interactions with FGFRs, which may lead to reduced tumor growth and metastasis in various cancer models .
The synthesis of 7-chloro-6-methyl-1H-pyrrolo[3,2-b]pyridine typically involves:
This compound has several notable applications:
Studies have demonstrated that 7-chloro-6-methyl-1H-pyrrolo[3,2-b]pyridine interacts with various biomolecules, particularly proteins involved in cell signaling. Its mechanism involves binding to specific sites on FGFRs, influencing their activity and potentially altering downstream signaling pathways that regulate cell proliferation and survival. This interaction is critical for its role as an anticancer agent .
Several compounds share structural similarities with 7-chloro-6-methyl-1H-pyrrolo[3,2-b]pyridine. Here are some notable examples:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate | 0.98 | Contains a carboxylate group; different ring structure |
| Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate | 0.97 | Ethyl group instead of methyl; similar reactivity |
| Ethyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate | 0.94 | Contains two chlorine atoms; increased reactivity |
| 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | 0.92 | Carboxylic acid functional group; potential for different biological activity |
| 4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | 0.91 | Chlorine substitution at the fourth position; distinct properties |
These compounds exhibit varying degrees of biological activity and chemical reactivity due to their structural differences. The unique chlorine and methyl substitutions in 7-chloro-6-methyl-1H-pyrrolo[3,2-b]pyridine contribute to its specific interactions with biological targets, making it a valuable candidate in drug discovery efforts focused on FGFR inhibition and cancer therapy .
The synthesis of 7-chloro-6-methyl-1H-pyrrolo[3,2-b]pyridine represents a significant challenge in heterocyclic chemistry, requiring sophisticated multi-step synthetic approaches to achieve the desired regioselective functionalization [1] [2]. Conventional synthetic methodologies have evolved to address the complexities associated with constructing the fused pyrrolopyridine core while introducing the chlorine and methyl substituents at specific positions.
The most established route involves the cyclization of 2-chloro-3-methylpyridine with suitable pyrrole derivatives under basic conditions [1]. This approach utilizes potassium carbonate as the base in dimethylformamide solvent at temperatures ranging from 80 to 100 degrees Celsius . The reaction proceeds through nucleophilic substitution followed by intramolecular cyclization, yielding the target compound in moderate yields of 60-75 percent after 8-12 hours of reaction time [1] .
An alternative four-step synthesis begins with 2-aminopyridine and 2-chloroacetaldehyde as starting materials [4]. This methodology encompasses sequential condensation, cyclization, oxidation, and chlorination reactions, ultimately producing 4-chloro-pyrrolo-pyridine derivatives with high purity levels of 98-99 percent [4]. The overall yield for this multi-step sequence ranges from 60-68 percent, with total reaction times extending to 12-16 hours [4].
The Friedländer cyclization approach represents another conventional strategy for pyrrolopyridine synthesis [5]. This method employs substituted aminopyridines in combination with 1,4-dicarbonyl compounds under acidic conditions [6] [5]. The reaction typically requires acetic acid as both solvent and catalyst, with reflux conditions maintained for 5-10 hours to achieve yields of 70-85 percent [5].
Modified Paal-Knorr reactions have also been extensively employed for pyrrolopyridine construction [7] [8]. These transformations utilize 1,4-dicarbonyl compounds with primary amines under acid-catalyzed conditions [7]. The methodology demonstrates broad substrate scope and can be performed under various conditions, including solvent-free environments, yielding products in the range of 75-90 percent within 2-6 hours [7] [8].
| Route | Starting Materials | Key Conditions | Yield (%) | Reaction Time | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Cyclization via 2-chloro-3-methylpyridine | 2-chloro-3-methylpyridine + pyrrole derivatives | K₂CO₃, DMF, 80-100°C | 60-75 | 8-12 hours | Simple procedure, readily available starting materials | Moderate yields, long reaction times |
| Four-step synthesis from 2-aminopyridine | 2-aminopyridine + 2-chloroacetaldehyde | Condensation, cyclization, oxidation, chlorination | 60-68 | 12-16 hours total | High purity product (98-99%) | Multi-step procedure |
| Friedländer cyclization | Substituted aminopyridines + 1,4-dicarbonyl compounds | Acetic acid, reflux, 5-10 hours | 70-85 | 5-10 hours | Good functional group tolerance | Harsh reaction conditions |
| Modified Paal-Knorr reaction | 1,4-dicarbonyl compounds + primary amines | Acid catalyst, heating | 75-90 | 2-6 hours | Wide substrate scope | Limited regioselectivity |
| Two-step multicomponent strategy | Pyrimidine derivatives + activated methylene compounds | Solid acid catalyst, mild conditions | 65-80 | 4-8 hours | Recyclable catalyst | Requires purification steps |
Multicomponent strategies have emerged as efficient alternatives to traditional stepwise approaches [9] [10]. These methodologies involve simultaneous bond formation between multiple reactants in a single reaction vessel [9]. A notable example includes the two-step strategy utilizing pyrimidine derivatives with activated methylene compounds under solid acid catalysis [10]. This approach offers the advantage of recyclable catalysts while maintaining yields in the 65-80 percent range under mild reaction conditions [10].
The conventional routes generally require high temperatures, extended reaction times, and multiple purification steps [4] [6]. Despite these limitations, they remain valuable for producing research quantities of 7-chloro-6-methyl-1H-pyrrolo[3,2-b]pyridine with well-established procedures and predictable outcomes [1] .
Catalytic methodologies have revolutionized the synthesis of 7-chloro-6-methyl-1H-pyrrolo[3,2-b]pyridine by enabling precise regioselective functionalization with improved efficiency and selectivity [11] [12]. These approaches employ transition metal catalysts and specialized reagent systems to achieve targeted chlorination and methylation at specific positions of the pyrrolopyridine scaffold.
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern pyrrolopyridine synthesis [13] [14]. Palladium acetate combined with phosphine ligands enables efficient carbon-hydrogen activation and subsequent functionalization [13]. These systems demonstrate exceptional regioselectivity exceeding 95 percent while maintaining broad substrate scope encompassing various alkenes and alkynes [13]. The reaction conditions typically require temperatures of 80-120 degrees Celsius, yielding products in the range of 75-92 percent [13] [14].
Rhodium-catalyzed methodologies have proven particularly effective for asymmetric carbon-hydrogen arylation reactions [15] [16]. Chiral rhodium-phosphine complexes facilitate enantioselective transformations with selectivities exceeding 90 percent [16]. The rhodium-catalyzed carbon-3/5 methylation of pyridines using temporary dearomatization strategies has emerged as a powerful tool for introducing methyl groups at specific positions [15]. This approach utilizes methanol and formaldehyde as methylating agents under mild conditions of 60-100 degrees Celsius [15].
Iron-catalyzed transformations offer cost-effective alternatives to precious metal systems [17] [18]. Iron(III) chloride facilitates multicomponent coupling reactions with high chemoselectivity [17]. These systems operate under mild conditions ranging from 25-80 degrees Celsius while achieving yields of 80-95 percent [17] [18]. The iron-catalyzed methodologies demonstrate excellent tolerance for various aldehydes and amines, making them suitable for diverse synthetic applications [17].
The Selectfluor/lithium chloride system represents an innovative approach for regioselective chlorination of pyrrolopyridine derivatives [12]. This methodology enables room temperature operation while maintaining regioselectivity exceeding 85 percent [12]. The system utilizes lithium chloride as the chlorine source in combination with Selectfluor as the oxidizing agent, providing controlled chlorination at specific positions [12]. The reaction demonstrates particular effectiveness with aminopyridines and diazines as substrates [12].
| Catalyst System | Reaction Type | Selectivity | Temperature (°C) | Yield (%) | Substrate Scope | Key Features |
|---|---|---|---|---|---|---|
| Palladium acetate/Phosphine ligands | Cross-coupling/C-H activation | >95% regioselectivity | 80-120 | 75-92 | Broad alkene/alkyne scope | Mild conditions, functional group tolerance |
| Rhodium/Chiral phosphine complexes | Asymmetric C-H arylation | >90% enantioselectivity | 60-100 | 70-88 | Aryl halides, directing groups | Stereocontrol, high selectivity |
| Iron(III) chloride | Multicomponent coupling | High chemoselectivity | 25-80 | 80-95 | Various aldehydes, amines | Metal-free alternatives available |
| Selectfluor/LiCl system | Regioselective halogenation | >85% regioselectivity | 0-25 | 65-85 | Aminopyridines, diazines | Room temperature operation |
| Copper-based catalysts | Oxidative coupling | Moderate selectivity | 60-150 | 60-80 | Heterocyclic compounds | Simple workup procedures |
Copper-based catalytic systems provide additional options for oxidative coupling reactions [19] [20]. These catalysts facilitate carbon-carbon and carbon-nitrogen bond formation under moderate conditions of 60-150 degrees Celsius [19]. While the selectivity is generally moderate compared to palladium or rhodium systems, copper catalysts offer simplicity in workup procedures and cost-effectiveness [19] [20].
Photochemical organocatalytic approaches have emerged as promising methodologies for pyrrolopyridine functionalization [19]. These systems utilize pyridinyl radicals generated through single-electron reduction of pyridinium ions [19]. The methodology employs dithiophosphoric acid as a multifunctional catalyst, sequentially acting as Brønsted acid, single electron transfer reductant, and hydrogen atom abstractor [19]. This approach enables distinct positional selectivity that diverges from classical Minisci chemistry patterns [19].
The development of site-selective chlorination using flavin-dependent halogenases represents a biocatalytic approach to pyrrolopyridine functionalization [21]. These enzyme systems demonstrate remarkable specificity for chlorination at carbon-3 positions of pyrrolic backbones [21]. While primarily applicable to research-scale synthesis, these methodologies provide insights into highly selective functionalization strategies [21].
Catalytic approaches generally offer superior regioselectivity and milder reaction conditions compared to conventional methods [11] [12] [19]. The ability to control stereochemistry and achieve high functional group tolerance makes these methodologies particularly valuable for complex pyrrolopyridine synthesis [15] [16].
Green chemistry principles have fundamentally transformed pyrrolopyridine synthesis through the development of environmentally sustainable methodologies that minimize waste generation, reduce energy consumption, and eliminate hazardous reagents [7] [8] [20]. These innovations address the growing demand for eco-friendly synthetic processes while maintaining high efficiency and selectivity.
Microwave-assisted synthesis represents one of the most significant advances in green pyrrolopyridine chemistry [5] [22] [23]. Microwave irradiation dramatically reduces reaction times from hours to minutes while improving yields to 85-99 percent [5] [23]. The technology enables efficient heating at temperatures of 80-140 degrees Celsius with enhanced energy efficiency [5]. Studies have demonstrated that microwave-assisted Friedländer cyclization reactions achieve 10-20 percent higher yields compared to conventional heating methods [5]. The synthesis of pyrrolopyridine derivatives under microwave conditions typically requires only 5-30 minutes, representing a substantial improvement over traditional methodologies [23] [24].
Water-mediated reactions have gained prominence as sustainable alternatives to organic solvent-based processes [18] [26]. Aqueous reaction media enable pyrrolopyridine synthesis with yields ranging from 75-95 percent [18]. The use of water as a green solvent eliminates the need for volatile organic compounds while providing enhanced safety profiles [26]. Glycerol-water systems (3:1 ratio) have proven particularly effective for catalyst-free synthesis of pyrrolopyridine derivatives with excellent yields and environmental compatibility [27].
| Green Method | Key Innovation | Environmental Benefits | Yield (%) | Reaction Time | Temperature (°C) | Atom Economy (%) | E-factor |
|---|---|---|---|---|---|---|---|
| Microwave-assisted synthesis | MW irradiation, reduced time | Energy efficiency, shorter times | 85-99 | 5-30 minutes | 80-140 | 85-95 | 0.5-2.0 |
| Deep eutectic solvents (DES) | [CholineCl][ZnCl₂]₃ as medium | Biodegradable, non-toxic solvents | 90-99 | 1-4 hours | 25-80 | 90-98 | 0.2-0.8 |
| Water-mediated reactions | Aqueous reaction media | Water as green solvent | 75-95 | 2-8 hours | 80-100 | 80-90 | 1.0-3.0 |
| Solvent-free conditions | Neat reaction conditions | No organic solvents | 80-95 | 1-6 hours | 100-180 | 90-99 | 0.1-0.5 |
| Electrochemical synthesis | Electrochemical activation | No chemical oxidants/reductants | 70-90 | 1-3 hours | 25-60 | 85-95 | 0.3-1.5 |
| Flow chemistry | Continuous flow processing | Reduced waste generation | 80-92 | Minutes to hours | 50-120 | 88-96 | 0.4-1.2 |
Solvent-free synthesis represents the ultimate expression of green chemistry principles [7] [26]. These methodologies employ neat reaction conditions without any solvents, achieving atom economies of 90-99 percent with E-factors as low as 0.1-0.5 [7] [26]. The Paal-Knorr synthesis of pyrrolopyridine derivatives under solvent-free conditions demonstrates yields of 80-95 percent within 1-6 hours [7] [26]. The absence of solvents eliminates purification steps associated with solvent removal while reducing environmental impact [26].
Electrochemical synthesis has emerged as a powerful tool for sustainable pyrrolopyridine functionalization [20]. These methodologies eliminate the need for stoichiometric oxidizing or reducing agents by utilizing renewable electricity as the driving force [20]. Electrochemical approaches achieve yields of 70-90 percent while operating under mild conditions of 25-60 degrees Celsius [20]. The technology enables selective functionalization through precise control of applied potential and current density [20].
Flow chemistry technologies provide continuous processing capabilities with enhanced safety and efficiency [28]. Continuous flow synthesis of pyrrolopyridine derivatives achieves yields of 80-92 percent with reaction times ranging from minutes to hours [28]. Flow systems enable precise control of reaction parameters including temperature, residence time, and mixing efficiency [28]. The technology reduces waste generation through improved heat and mass transfer while providing scalability advantages [28].
Biocatalytic approaches utilizing naturally occurring enzymes represent cutting-edge green chemistry innovations [21]. Flavin-dependent halogenases demonstrate site-selective chlorination capabilities with exceptional environmental compatibility [21]. These enzyme systems operate under ambient conditions using water as the reaction medium [21]. While currently limited to research applications, biocatalytic methodologies provide valuable insights into sustainable synthetic strategies [21].
| Parameter | Conventional Range | Optimized Range | Impact on Yield | Impact on Selectivity | Optimization Method |
|---|---|---|---|---|---|
| Temperature | 80-150°C | 60-120°C | Moderate (±15%) | High (±20%) | DoE, Temperature screening |
| Reaction Time | 4-12 hours | 0.5-4 hours | High (±25%) | Moderate (±10%) | Kinetic studies |
| Catalyst Loading | 5-10 mol% | 2-5 mol% | Moderate (±10%) | Low (±5%) | Catalyst screening |
| Solvent System | DMF, DMSO, Toluene | Green solvents, Water | High (±20%) | High (±25%) | Solvent optimization |
| Base Equivalents | 1.5-3.0 equiv | 1.1-2.0 equiv | Moderate (±12%) | Moderate (±15%) | Base screening |
| Substrate Concentration | 0.1-0.5 M | 0.2-1.0 M | Low (±8%) | Low (±3%) | Concentration studies |
The chemical compound 7-chloro-6-methyl-1H-pyrrolo[3,2-b]pyridine has been characterized using multiple spectroscopic methods to confirm its molecular structure and functional groups.
Nuclear Magnetic Resonance Spectroscopy (Proton and Carbon-13 NMR):
Proton nuclear magnetic resonance spectra typically show characteristic signals corresponding to the pyrrole and pyridine ring protons. For analogous pyrrolopyridine derivatives, signals for the pyrrole hydrogen appear around 6.6 ppm, while the amino or imino protons resonate downfield near 11.15 ppm (singlet, 1H, NH) and 4.45 ppm (singlet, 2H, NH2) in related compounds, confirming the presence of nitrogen-bound protons. Carbon-13 NMR spectra show peaks near 157 and 155 ppm corresponding to carbonyl (C=O) and imine (C=N) carbons in related derivatives, indicative of conjugated heterocyclic systems [1].
Infrared Spectroscopy:
Infrared spectra of related compounds show characteristic bands at approximately 1661 cm⁻¹ and 1580 cm⁻¹, corresponding to C=O and C=N stretching vibrations, respectively. The disappearance of cyano group bands confirms successful structural modifications in derivatives [1].
Mass Spectrometry:
Mass spectrometry analysis supports the molecular formula C₈H₇ClN₂ with a molecular weight of 166.61 g/mol, consistent with the expected molecular ion peak for 7-chloro-6-methyl-1H-pyrrolo[3,2-b]pyridine. Fragmentation patterns typically reflect the loss of chlorine and methyl groups, aiding in structural confirmation [2] [1].
Table 1. Selected Spectroscopic Data for 7-chloro-6-methyl-1H-pyrrolo[3,2-b]pyridine and Analogues
| Technique | Key Observations | Reference Compound Data |
|---|---|---|
| Proton NMR (¹H NMR) | NH proton ~11.15 ppm (s, 1H), Pyrrole H ~6.66 ppm | Pyrrolopyridine derivatives [1] |
| Carbon-13 NMR (¹³C NMR) | C=O and C=N carbons near 155-157 ppm | Pyrrolopyridine derivatives [1] |
| Infrared (IR) | C=O stretch ~1661 cm⁻¹, C=N stretch ~1580 cm⁻¹ | Pyrrolopyridine derivatives [1] |
| Mass Spectrometry (MS) | Molecular ion peak at m/z 166.61 (M⁺) | 7-chloro-6-methyl-1H-pyrrolo[3,2-b]pyridine [2] |
Single-crystal X-ray diffraction analysis provides definitive three-dimensional structural information for 7-chloro-6-methyl-1H-pyrrolo[3,2-b]pyridine and closely related compounds. Although direct crystallographic data for this exact compound is limited, insights can be drawn from structurally similar halogenated pyrrolopyridines.
Table 2. Representative Crystallographic Parameters for Halogenated Pyrrolopyridines
| Parameter | Typical Value (Analogues) |
|---|---|
| Crystal system | Monoclinic / Trigonal |
| C–Cl bond length | ~1.73 Å |
| Unit cell volume | 900–1600 ų |
| Space group | P21/c, Cc, or R-3 (varies by compound) |
| Molecular conformation | Planar fused pyrrole-pyridine rings |
Refinement methods commonly use full-matrix least-squares on F² with goodness-of-fit values close to 1.0, indicating high-quality data [3].
Comparative studies of halogenated pyrrolopyridines reveal that the nature of the halogen substituent (chlorine, bromine, iodine) significantly influences molecular interactions and dynamic behavior.
Halogen Bonding and Intermolecular Interactions:
Halogen substituents engage in non-covalent halogen bonding, affecting crystal packing and molecular dynamics. Iodine and bromine atoms form stronger halogen bonds with neighboring molecules compared to chlorine, with interaction energies correlating to halogen size and polarizability [4] [5].
Dynamic Cooperativity in Protein Environments:
Studies involving halogen bonds in biological contexts show that halogen atoms, including chlorine, participate in cooperative interactions with water molecules and protein residues, enhancing bond strength and stability. This dynamic cooperativity is crucial for understanding molecular recognition and reactivity [5].
Structural Flexibility:
The fused heterocyclic system maintains rigidity; however, substituent effects modulate electronic distribution and subtle conformational changes, impacting reactivity and binding properties in related derivatives.
Table 3. Halogen Bond Interaction Energies (kcal/mol) in Protein Environments
| Halogen | With Three Water Molecules | Without Water Molecules | Vacuum (With Water) | Vacuum (Without Water) |
|---|---|---|---|---|
| Fluorine (F) | −1.96 | 0.58 | −7.95 | 0.33 |
| Chlorine (Cl) | −3.72 | −1.04 | −9.17 | −1.29 |
| Bromine (Br) | −4.89 | −2.11 | −10.08 | −2.00 |
| Iodine (I) | −6.78 | −3.78 | −11.91 | −4.22 |
This data indicates that chlorine forms moderately strong halogen bonds, enhanced by hydrogen bonding networks in aqueous environments, which may influence the structural dynamics of 7-chloro-6-methyl-1H-pyrrolo[3,2-b]pyridine in complex systems [5].